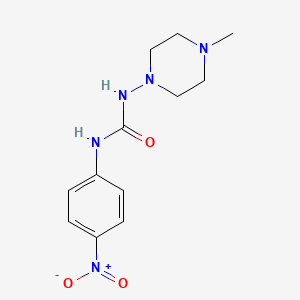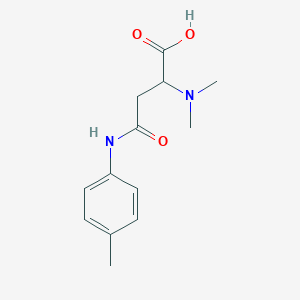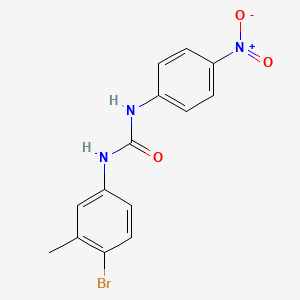
1-(4-Methylpiperazin-1-yl)-3-(4-nitrophenyl)urea
Übersicht
Beschreibung
N-(4-methyl-1-piperazinyl)-N’-(4-nitrophenyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both piperazine and nitrophenyl groups in its structure suggests potential biological activity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1-piperazinyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 4-methylpiperazine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The general reaction scheme is as follows:
4-methylpiperazine+4-nitrophenyl isocyanate→N-(4-methyl-1-piperazinyl)-N’-(4-nitrophenyl)urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methyl-1-piperazinyl)-N’-(4-nitrophenyl)urea: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-1-piperazinyl)-N’-(4-nitrophenyl)urea:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of N-(4-methyl-1-piperazinyl)-N’-(4-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity, while the nitrophenyl group can influence electronic properties.
Vergleich Mit ähnlichen Verbindungen
N-(4-methyl-1-piperazinyl)-N’-(4-nitrophenyl)urea: can be compared with other urea derivatives such as:
- N-(4-methyl-1-piperazinyl)-N’-(4-chlorophenyl)urea
- N-(4-methyl-1-piperazinyl)-N’-(4-methoxyphenyl)urea
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the nitro group in N-(4-methyl-1-piperazinyl)-N’-(4-nitrophenyl)urea
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-15-6-8-16(9-7-15)14-12(18)13-10-2-4-11(5-3-10)17(19)20/h2-5H,6-9H2,1H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHWCTCDLBAQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-ethyl-2-[({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128301.png)
![1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B4128306.png)


![4-methoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4128332.png)

![methyl 2-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128361.png)
![ethyl 2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4128368.png)

![1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4128387.png)


![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128406.png)
![4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128420.png)
